

Spectroscopic and Synthetic Profile of N-(2-Bromobenzylloxycarbonyloxy)succinimide: A Technical Guide

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Compound of Interest

	<i>N</i> -(2-
Compound Name:	<i>Bromobenzylloxycarbonyloxy)succinimide</i>
Cat. No.:	B139699

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This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **N-(2-Bromobenzylloxycarbonyloxy)succinimide** (Z(2-Br)-OSu). This reagent is a valuable tool in organic synthesis, particularly for the introduction of the 2-bromobenzylloxycarbonyl (2-Br-Z) protecting group in peptide synthesis and other areas of medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide also presents predicted spectroscopic data based on the analysis of analogous compounds and functional group characteristics.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **N-(2-Bromobenzylloxycarbonyloxy)succinimide**. These values are derived from known data for structurally similar compounds, such as N-(2-chlorobenzylloxycarbonyloxy)succinimide, and from standard correlation charts for NMR, IR, and mass spectrometry.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.65	d	1H	Ar-H
~7.50	m	2H	Ar-H
~7.35	m	1H	Ar-H
~5.45	s	2H	O-CH ₂ -Ar
~2.85	s	4H	-CH ₂ -CH ₂ - (Succinimide)

Solvent: CDCl₃.

Predicted values are based on the reported spectrum of N-(2-chlorobenzyl)oxycarbonyloxy)succinimide and the expected influence of the bromo substituent.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~168	C=O (Succinimide)
~151	C=O (Carbonate)
~134	Ar-C (quaternary)
~133	Ar-C
~130	Ar-C
~128	Ar-C
~123	Ar-C-Br
~70	O-CH ₂ -Ar
~25	-CH ₂ -CH ₂ - (Succinimide)

Solvent: CDCl₃. Predicted values are based on analogous structures and standard chemical shift ranges.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1815, ~1785	Strong	C=O stretch (Succinimide, symmetric and asymmetric)
~1740	Strong	C=O stretch (Carbonate)
~1210	Strong	C-O stretch (Carbonate)
~1050	Medium	C-O stretch
~750	Strong	C-Br stretch, Ar-H out-of-plane bend

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
327/329	$M^+ / (M+2)^+$	Molecular ion peak (presence of Bromine isotope)
228	$[M - C_4H_4NO_2]^+$	
183/185	$[Br-C_6H_4-CH_2]^+$	
171/173	$[Br-C_6H_4-CO]^+$	
104	$[C_6H_4-CH_2]^+$	
99	$[C_4H_5NO_2]^+$ (Succinimide)	
Ionization method: Electron Ionization (EI). The presence of bromine will result in characteristic isotopic patterns (^{19}Br and ^{81}Br in approximately 1:1 ratio).		

Experimental Protocol: Synthesis of N-(2-Bromobenzylloxycarbonyloxy)succinimide

The following protocol is adapted from a general method for the preparation of N-succinimidyl carbonates.^[1] This two-step, one-pot synthesis involves the formation of 2-bromobenzyl chloroformate followed by its reaction with N-hydroxysuccinimide.

Materials:

- 2-Bromobenzyl alcohol
- Phosgene (or a phosgene equivalent like triphosgene)
- N-Hydroxysuccinimide
- Potassium bicarbonate ($KHCO_3$)
- Tetrahydrofuran (THF), anhydrous

- Water, deionized
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4), anhydrous

Procedure:

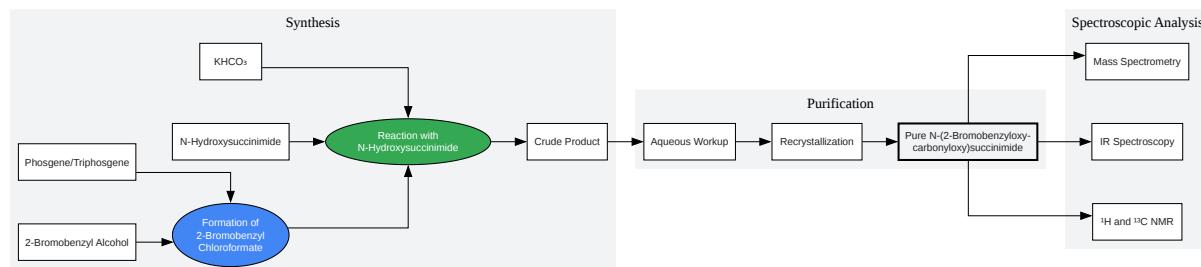
- Formation of 2-Bromobenzyl Chloroformate:
 - In a well-ventilated fume hood, dissolve 2-bromobenzyl alcohol in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of phosgene in toluene (or a solution of triphosgene in THF) to the cooled alcohol solution with vigorous stirring. The reaction is exothermic and produces HCl gas.
 - Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Formation of **N-(2-Bromobenzylloxycarbonyloxy)succinimide**:
 - In a separate flask, prepare a solution of N-hydroxysuccinimide and a slight excess of potassium bicarbonate in a mixture of water and THF.
 - Cool this solution to 0 °C.
 - Slowly add the crude 2-bromobenzyl chloroformate solution from step 1 to the N-hydroxysuccinimide solution with vigorous stirring.
 - Allow the reaction to proceed at room temperature for several hours.
- Work-up and Purification:
 - Separate the organic layer.

- Extract the aqueous layer with dichloromethane or ethyl acetate.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization (e.g., from an ethanol/water mixture or ethyl acetate/hexane) to yield **N-(2-Bromobenzylloxycarbonyloxy)succinimide** as a white solid.

Safety Precautions: Phosgene and its equivalents are extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) must be worn.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.



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Caption: Synthetic and analytical workflow for **N-(2-Bromobenzylloxycarbonyloxy)succinimide**.

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References

- 1. EP0451519A1 - Process for the preparation of N-succinimidylcarbonates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-(2-Bromobenzylloxycarbonyloxy)succinimide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139699#spectroscopic-data-nmr-ir-mass-spec-of-n-2-bromobenzylloxycarbonyloxy-succinimide>]

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